molecular formula C10H19N3O4S B3262862 Met-Gln CAS No. 36261-62-8

Met-Gln

Cat. No.: B3262862
CAS No.: 36261-62-8
M. Wt: 277.34 g/mol
InChI Key: MUMXFARPYQTTSL-BQBZGAKWSA-N
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Description

Met-Gln, also known as Methionyl-Glutamine, is a dipeptide composed of the amino acids methionine and glutamine. This compound is of significant interest due to its potential applications in various fields, including medicine, biochemistry, and industrial processes. Methionine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways, while glutamine is a conditionally essential amino acid involved in numerous physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Met-Gln typically involves the coupling of methionine and glutamine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of dipeptides like this compound can be achieved through enzymatic synthesis or fermentation processes. Enzymatic synthesis involves the use of specific enzymes, such as amino acid ligases, to catalyze the formation of the peptide bond between methionine and glutamine. Fermentation processes utilize genetically engineered microorganisms to produce the desired dipeptide in large quantities .

Mechanism of Action

The mechanism of action of Met-Gln involves its participation in various biochemical pathways. Methionine is a precursor for the synthesis of S-adenosylmethionine (SAM), a key methyl donor in numerous methylation reactions. Glutamine serves as a nitrogen donor in the synthesis of nucleotides and amino sugars. Together, this compound can modulate cellular functions such as protein synthesis, immune response, and antioxidant defense .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Met-Gln is unique due to its specific combination of methionine and glutamine, which imparts distinct biochemical properties. The presence of methionine provides antioxidant capabilities, while glutamine contributes to nitrogen metabolism and immune function. This combination makes this compound particularly valuable in therapeutic and industrial applications .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4S/c1-18-5-4-6(11)9(15)13-7(10(16)17)2-3-8(12)14/h6-7H,2-5,11H2,1H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMXFARPYQTTSL-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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